molecular formula C20H19N3O2S B6936976 N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide

N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B6936976
M. Wt: 365.5 g/mol
InChI Key: QDOIWVHFQSDFIE-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, such as the quinoline ring, thiophene moiety, and piperidinone structure, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-23-9-8-13(11-19(23)24)21-20(25)15-12-17(18-7-4-10-26-18)22-16-6-3-2-5-14(15)16/h2-7,10,12-13H,8-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOIWVHFQSDFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinoline intermediate.

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the piperidinone derivative with the quinoline-thiophene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and thiophene derivatives.

Scientific Research Applications

N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent, targeting specific pathways involved in inflammation and pain.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biology: It is explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets:

    DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell death in cancer cells.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for replication and transcription.

    Pathway Modulation: The compound modulates inflammatory pathways by inhibiting key enzymes and receptors involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylquinoline-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

N-(1-methyl-2-oxopiperidin-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential as a pharmacologically active compound. The combination of the quinoline, thiophene, and piperidinone moieties contributes to its diverse reactivity and broad range of applications in scientific research.

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